Ethyl 1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H10O2S. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Mechanism of Action
Ethyl 1-benzothiophene-3-carboxylate
belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . Benzothiophene derivatives have been found to exhibit a wide range of biological activities and are considered valuable molecular scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a tandem Rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates can be used to prepare substituted 1-benzothiophene-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .
Scientific Research Applications
Ethyl 1-benzothiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
Ethyl 1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene: A simpler sulfur-containing heterocycle with similar chemical properties.
Benzothiophene: The parent compound, which lacks the ethyl ester group.
Ethyl 2-benzothiophene-3-carboxylate: A positional isomer with different chemical and biological properties .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various methods, often involving palladium-catalyzed reactions. For instance, a recent study detailed a carbonylative approach using simple building blocks to produce benzothiophene-3-carboxylic esters, including this compound, with yields ranging from 57% to 83% . This method highlights the efficiency of palladium catalysts in organic synthesis.
Biological Activity
Antimicrobial Properties:
this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of benzothiophene compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against multidrug-resistant strains .
Anticancer Activity:
Research has indicated that compounds related to this compound may have anticancer properties. A study focusing on similar thiophene derivatives found that they could inhibit the proliferation of cancer cell lines, promoting apoptosis through mechanisms involving the RhoA/ROCK signaling pathway . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzothiophene ring enhance its anticancer efficacy.
Anti-inflammatory Effects:
Thiophene derivatives are known for their anti-inflammatory properties. This compound has been associated with analgesic and anti-inflammatory activities, making it a candidate for further research in pain management therapies .
Table 1: Synthesis Yields of Benzothiophene Derivatives
Compound Name | Yield (%) | Reaction Conditions |
---|---|---|
This compound | 57-83 | PdI2/KI catalysis in ROH solvent |
Methyl benzothiophene-3-carboxylate | 76 | PdI2/KI catalysis, varied substituents |
Benzothiophene-3-carboxylic acid derivative | 61 | Acylation with chloroacetyl chloride |
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
Compound Name | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | E. coli |
Methyl benzothiophene-3-carboxylic acid | 16 | MRSA |
Benzothiophene derivative b19 | 8 | Multidrug-resistant E. coli |
Case Studies
-
Study on Anticancer Activity:
A study evaluated the effects of ethyl benzothiophene derivatives on MDA-MB-231 breast cancer cells. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis via the RhoA/ROCK pathway, suggesting a potential therapeutic application in cancer treatment . -
Antimicrobial Efficacy Evaluation:
In another study, various derivatives of ethyl benzothiophene were tested against common bacterial pathogens. The results showed promising antibacterial activity, particularly against resistant strains, highlighting the need for further exploration in drug development .
Properties
IUPAC Name |
ethyl 1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFFQGZZINDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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